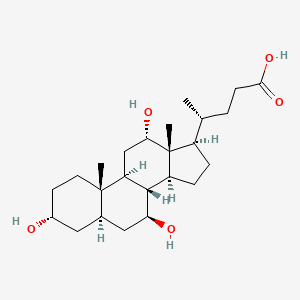
3a,7b,12a-Trihydroxy-5a-Cholanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,7b,12a-Trihydroxy-5a-Cholanoic acid is a bile acid with the molecular formula C24H40O5. It is a steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7b,12a-Trihydroxy-5a-Cholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. One common method includes the stereoselective hydroxylation of methyl ursodeoxycholate diacetate using dimethyldioxirane . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound involves the extraction of bile acids from animal sources, followed by purification and crystallization processes. The crude bile acid is often treated with ethanol and subjected to crystallization at low temperatures to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3a,7b,12a-Trihydroxy-5a-Cholanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketocholic acids or trioxocholic acids.
Reduction: Produces deoxycholic acid derivatives.
Substitution: Produces halogenated or alkylated bile acids.
Scientific Research Applications
3a,7b,12a-Trihydroxy-5a-Cholanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of detergents and emulsifiers due to its surfactant properties
Mechanism of Action
The mechanism of action of 3a,7b,12a-Trihydroxy-5a-Cholanoic acid involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis . The compound also facilitates the emulsification and absorption of dietary fats in the intestine .
Comparison with Similar Compounds
3a,7b,12a-Trihydroxy-5a-Cholanoic acid can be compared with other bile acids such as:
Cholic acid: Similar in structure but differs in the stereochemistry of the hydroxyl groups.
Deoxycholic acid: Lacks one hydroxyl group compared to this compound.
Chenodeoxycholic acid: Has hydroxyl groups at positions 3 and 7 but lacks the hydroxyl group at position 12
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and its role in bile acid metabolism.
Properties
CAS No. |
63324-19-6 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-PWNRUWOFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















